molecular formula C10H15N5 B1295023 1-(2,6-Xylyl)biguanide CAS No. 29213-16-9

1-(2,6-Xylyl)biguanide

Cat. No.: B1295023
CAS No.: 29213-16-9
M. Wt: 205.26 g/mol
InChI Key: HPDCRAOWFOIELP-UHFFFAOYSA-N
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Description

1-(2,6-Xylyl)biguanide, also known by its chemical formula C10H15N5, is a white crystalline solid widely used in the pharmaceutical and personal care industries. This compound is known for its strong antimicrobial properties, making it a crucial ingredient in various applications such as cosmetics, contact lens solutions, and topical pharmaceuticals .

Biochemical Analysis

Biochemical Properties

1-(2,6-Xylyl)biguanide plays a significant role in biochemical reactions, particularly in the inhibition of mitochondrial respiratory complex I. This inhibition leads to a decrease in ATP production, which can affect various cellular processes. The compound interacts with enzymes such as AMP-activated protein kinase (AMPK), which is activated as a compensatory response to the energy stress caused by the inhibition of complex I . Additionally, this compound has been shown to interact with proteins involved in glucose metabolism, thereby influencing cellular energy balance .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound activates AMPK, which plays a crucial role in maintaining cellular energy homeostasis . This activation leads to the inhibition of gluconeogenesis in the liver and an increase in glucose uptake in muscle cells. Furthermore, this compound has been observed to induce apoptosis in cancer cells by disrupting their energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of mitochondrial complex I. This inhibition leads to a reduction in ATP production, causing energy stress within the cell . The compound also activates AMPK, which in turn regulates various downstream targets involved in glucose and lipid metabolism . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods . Long-term exposure to this compound has been associated with sustained activation of AMPK and prolonged inhibition of gluconeogenesis . The compound’s stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates AMPK and inhibits gluconeogenesis without causing significant adverse effects . At higher doses, this compound can induce lactic acidosis and other toxic effects due to excessive inhibition of mitochondrial respiration . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose and lipid metabolism. The compound inhibits mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels . This increase in AMP activates AMPK, which regulates various metabolic processes, including the inhibition of gluconeogenesis and the stimulation of fatty acid oxidation . Additionally, this compound has been shown to affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to accumulate in mitochondria, where it exerts its inhibitory effects on complex I . The transport of this compound into mitochondria is believed to be protein-mediated, rather than through passive diffusion . This selective accumulation in mitochondria is crucial for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. This localization is essential for its function as an inhibitor of mitochondrial complex I . The compound’s targeting to mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle . The mitochondrial localization of this compound is critical for its role in modulating cellular energy metabolism .

Preparation Methods

The synthesis of 1-(2,6-xylyl)biguanide typically involves the condensation of 2,6-xylylamine with cyanoguanidine under controlled conditions. This reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the biguanide structure. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2,6-Xylyl)biguanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted biguanides.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,6-dimethylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-6-4-3-5-7(2)8(6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDCRAOWFOIELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951810
Record name N-(2,6-Dimethylphenyl)triimidodicarbonic diamide
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Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29213-16-9
Record name N-(2,6-Dimethylphenyl)imidodicarbonimidic diamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29213-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Xylyl)biguanide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)triimidodicarbonic diamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-xylyl)biguanide
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